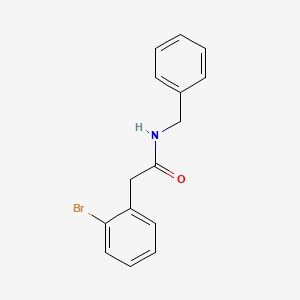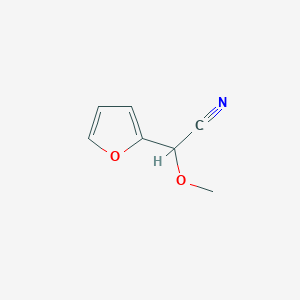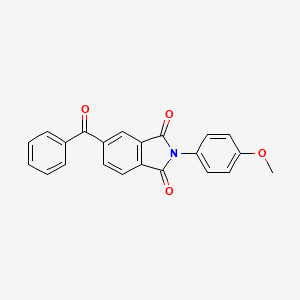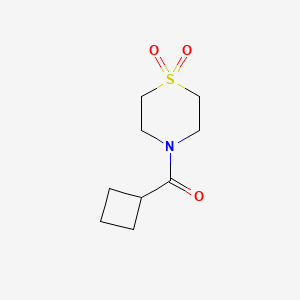![molecular formula C19H17N3OS B6423918 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 852697-48-4](/img/structure/B6423918.png)
1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a complex organic molecule that contains a quinoline group, a benzodiazole group, and a sulfanyl group. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Benzodiazole is another bicyclic compound containing nitrogen and sulfur atoms. The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The antioxidant activity of this compound is another area of interest. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly valuable in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders .
Anticancer Potential
Research has indicated that this compound exhibits promising anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with various signaling pathways that are crucial for cancer cell survival. These findings suggest its potential use in cancer therapy .
Metal Complexation
The compound’s ability to form complexes with metal ions has been explored for various applications. Metal complexes of this compound have shown enhanced biological activities compared to the free ligand. These complexes are being studied for their potential use in medicinal chemistry, particularly in the development of new drugs .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies help in predicting the binding affinity and mode of interaction, which are crucial for drug design and development. The insights gained from these studies can guide the synthesis of more potent derivatives .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated, showing that it can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has also focused on the neuroprotective effects of this compound. It has been found to protect neurons from damage caused by various neurotoxic agents. This property is particularly relevant for the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Photophysical Properties
The photophysical properties of this compound have been studied for potential applications in materials science. Its ability to absorb and emit light at specific wavelengths makes it useful in the development of fluorescent probes and sensors for various analytical applications .
These diverse applications highlight the versatility and potential of “1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” in scientific research and development.
作用機序
将来の方向性
特性
IUPAC Name |
3-(3-quinolin-8-ylsulfanylpropyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-19-21-15-8-1-2-9-16(15)22(19)12-5-13-24-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFAQMZEELHQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B6423843.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)

![7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423867.png)
![3-{4-[(naphthalen-1-yl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B6423881.png)

![2-[3-(5-methylfuran-2-yl)propanamido]benzoic acid](/img/structure/B6423888.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)

![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423926.png)
![methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6423932.png)